Product packaging for 5-(Chloromethyl)-1-methylpyrrolidin-2-one(Cat. No.:CAS No. 66769-85-5)

5-(Chloromethyl)-1-methylpyrrolidin-2-one

Cat. No.: B3277897
CAS No.: 66769-85-5
M. Wt: 147.6 g/mol
InChI Key: KSTOZNWYSSCMBN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methylpyrrolidin-2-one (CAS 66769-85-5) is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.60 g/mol . It belongs to the class of N-methylpyrrolidinone derivatives, which are recognized as polar solvents with high boiling points and excellent solvating power for a wide range of organic compounds . The presence of a chloromethyl (-CH2Cl) group on the pyrrolidinone ring makes this compound a particularly versatile electrophilic building block for organic synthesis and medicinal chemistry research. The chloromethyl group serves as a reactive handle, allowing this molecule to undergo various nucleophilic substitution reactions. This enables researchers to functionalize the core structure, for instance, by creating carbon-nitrogen or carbon-sulfur bonds to generate novel amines, thioethers, or other more complex molecular architectures . As such, it is a valuable intermediate for constructing pharmacologically active compounds or novel materials. Like its parent compound, 1-Methyl-2-pyrrolidinone (NMP), this derivative is intended for use as a specialist reagent and solubilizer in industrial and research applications . It is critical to handle this compound with care. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO B3277897 5-(Chloromethyl)-1-methylpyrrolidin-2-one CAS No. 66769-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTOZNWYSSCMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66769-85-5
Record name 5-(chloromethyl)-1-methylpyrrolidin-2-one
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Advanced Synthetic Methodologies for 5 Chloromethyl 1 Methylpyrrolidin 2 One

Strategies for Pyrrolidin-2-one Core Construction with N-Methyl Substitution

Cyclization Approaches to Lactam Formation

Direct cyclization methods are frequently employed to construct the pyrrolidin-2-one ring. A prominent industrial method involves the reaction of γ-butyrolactone with monomethylamine (MMA). This process is typically conducted in two stages: an initial reaction at lower temperatures to form N-methyl-γ-hydroxybutanamide, followed by a dehydration and cyclization step at higher temperatures and pressures (e.g., 200-350°C and ~10 MPa) to yield N-methyl-2-pyrrolidone (NMP). To drive the reaction to completion and simplify purification, a large excess of methylamine (B109427) is often used.

Another versatile approach starts from biomass-derived precursors like levulinic acid. Through a process of catalytic hydrogenation and reductive amination, levulinic acid can be converted to 5-methyl-2-pyrrolidone. While this yields a C-5 methyl-substituted pyrrolidinone, the fundamental cyclization and amination strategy is a cornerstone of lactam synthesis.

Derivatization from Pre-formed Pyrrolidinone Systems

An alternative strategy involves the initial synthesis of the parent 2-pyrrolidinone (B116388) ring, followed by N-methylation. This is particularly useful when the precursor, γ-aminobutyric acid (GABA), is readily available. GABA can be cyclized to form 2-pyrrolidinone, which is then methylated in a subsequent step. This methylation can be achieved using various reagents. A one-pot procedure has been developed where the cyclization of GABA and the subsequent N-methylation occur in the same reaction vessel. Methanol is an effective methylating agent in this process, often catalyzed by a halogen salt like ammonium (B1175870) bromide, achieving high selectivity and conversion. Dimethyl carbonate has also been used, though it may result in lower selectivity for the desired N-methylated product.

Methylating AgentCatalyst/ConditionsSelectivity for NMP
MethanolAmmonium Bromide, 250°C>90%
Dimethyl CarbonateNaY zeolite67%
Various AlcoholsAmmonium Bromide, 250°CVariable

Installation of the Chloromethyl Moiety at the C-5 Position

Once the 1-methylpyrrolidin-2-one core is established, the next critical step is the introduction of the chloromethyl group at the C-5 position. This requires a precursor with a suitable functional group at C-5, such as a hydroxymethyl or aldehyde group, which can then be converted to the desired chloromethyl moiety. Precursors like 5-(hydroxymethyl)pyrrolidin-2-ones can be synthesized via methods such as the cyclization of amide dianions with epibromohydrin.

Halogenation Protocols (e.g., Thionyl Chloride Mediated Transformations)

The direct conversion of a C-5 hydroxymethyl group to a chloromethyl group is a common and efficient functional group interconversion. Thionyl chloride (SOCl₂) is a widely used reagent for this type of transformation, converting primary alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. While direct literature for the specific chlorination of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one (B2847939) is specialized, the use of SOCl₂ for chlorinating amino alcohols to form cyclic amines is a well-established principle, demonstrating its utility in related heterocyclic systems.

Another established method for converting alcohols to alkyl chlorides is the Appel reaction. organic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or other halogenating agents. The alcohol's oxygen atom attacks the activated phosphine, forming an oxyphosphonium intermediate. Subsequent SN2 displacement by a halide ion yields the alkyl halide with inversion of configuration if the carbon is a stereocenter. organic-chemistry.org

ReagentCo-reagent/SolventKey Features
Thionyl Chloride (SOCl₂)Typically used neat or in a non-nucleophilic solventGaseous byproducts (SO₂, HCl) simplify workup
Triphenylphosphine (PPh₃)Carbon Tetrachloride (CCl₄)Mild conditions, proceeds via SN2 mechanism (inversion of configuration)

Functional Group Interconversions from Hydroxymethyl or Aldehyde Precursors

The primary route for installing the chloromethyl group involves the interconversion of a C-5 hydroxymethyl precursor, as detailed in the halogenation protocols above. The synthesis of this precursor, 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, is therefore a key preliminary step.

Conversion from a C-5 aldehyde precursor represents an alternative pathway. While less common, an aldehyde could potentially be reduced to the corresponding alcohol using a reducing agent like sodium borohydride, followed by chlorination as described previously. Direct conversion of the aldehyde to the chloromethyl group is also conceivable through specific reagents, though this is a more complex transformation.

Atom Transfer Radical Cyclization (ATRC) and Elimination Sequences

Atom Transfer Radical Cyclization (ATRC) offers a powerful and sophisticated method for constructing the γ-lactam ring while simultaneously installing halogen atoms that can serve as a handle for the chloromethyl group. mdpi.com This method typically involves the cyclization of an N-alkenyl-α-halo-N-methylacetamide precursor catalyzed by a transition metal complex, such as those containing copper or ruthenium. mdpi.commdpi.com

The general mechanism involves the abstraction of a halogen atom from the α-haloacetamide by the lower oxidation state metal catalyst (e.g., Cu(I)), generating a carbon-centered radical. This radical then undergoes an intramolecular cyclization (typically a 5-exo-trig cyclization) onto the tethered alkene. The resulting cyclic radical is then quenched by transferring a halogen atom back from the higher oxidation state metal complex (e.g., Cu(II)Cl₂), regenerating the catalyst and forming the halogenated γ-lactam product. mdpi.com

For instance, the ATRC of an N-allyl-2,2-dichloro-N-methylacetamide would yield a 4-(chloromethyl)-3-chloro-1-methylpyrrolidin-2-one. A subsequent selective dehalogenation or elimination reaction could then be employed to afford the target 5-(chloromethyl)-1-methylpyrrolidin-2-one. This approach allows for the construction of highly functionalized lactams with good stereocontrol. mdpi.comfao.org

Catalyst SystemPrecursor TypeProduct
CuCl / LigandN-allyl-2,2-dichloroamidesDihalo-γ-lactams
RuCl₂(PPh₃)₃N-alkenyl-trichloroacetamides3,3-Dichloro-γ-lactams mdpi.com
Pd(0) / IMesN-allyl-α-chloroamidesβ-iodomethyl-γ-lactam fao.org

This methodology represents a frontier in heterocyclic synthesis, providing access to complex structures through radical cascade processes.

Enantioselective Synthesis and Stereocontrol Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of single-enantiomer pharmaceutical intermediates. For this compound, the stereocenter at the 5-position dictates the molecule's three-dimensional arrangement and, consequently, its interaction with other chiral molecules. Various strategies have been developed for the asymmetric synthesis of related pyrrolidine (B122466) structures, which are applicable to the target compound. nih.govnih.gov

Asymmetric catalysis is a powerful tool for generating chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. nih.gov Organocatalysis, in particular, has emerged as a robust method for constructing chiral heterocycles. For instance, cinchona alkaloid-derived catalysts have been successfully employed in asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

A plausible catalytic asymmetric approach to a precursor of this compound could involve a Michael addition reaction. This strategy would utilize a prochiral substrate and a chiral catalyst, such as a proline-derived organocatalyst, to induce stereoselectivity during the formation of the pyrrolidinone ring. mdpi.com Metal-catalyzed reactions, such as rhodium(II)-catalyzed C-H insertion, also represent a powerful method for the direct functionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. nih.gov

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

Catalyst Type Reaction Key Feature
Cinchonidine-derived amino-squaramide Cascade Reaction Forms highly substituted pyrrolidines with quaternary centers. rsc.org
Proline-Threonine Dipeptide Aldol Reaction Effective in creating chiral centers in acyclic precursors. mdpi.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This method is reliable and has been widely applied in the synthesis of complex molecules. wikipedia.org

In the context of this compound, a synthesis could employ an Evans-type oxazolidinone auxiliary. collectionscanada.gc.ca The auxiliary would be attached to an acyclic precursor. Subsequent alkylation or cyclization would proceed with high diastereoselectivity due to the steric influence of the auxiliary. For example, a substrate bearing the chiral auxiliary could be reacted with a dielectrophile to form the pyrrolidinone ring. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched product. Other prominent auxiliaries include camphor-based sultams and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). wikipedia.org

Diastereoselective synthesis relies on the influence of an existing stereocenter in the starting material to direct the formation of a new stereocenter. nih.gov A common and effective strategy for synthesizing chiral 5-substituted pyrrolidin-2-ones is to start from an enantiopure precursor, such as (S)-pyroglutamic acid or its derivatives. researchgate.netmdpi.org

For example, the synthesis can commence from (S)-pyroglutaminol, which is (S)-5-(hydroxymethyl)pyrrolidin-2-one. mdpi.org This chiral building block already possesses the desired stereochemistry at the C5 position. The synthesis of the target molecule would then involve N-methylation followed by the conversion of the hydroxymethyl group to a chloromethyl group. This conversion, typically achieved using a chlorinating agent like thionyl chloride or phosphorus trichloride, is a substitution reaction that generally proceeds with retention or inversion of configuration at the adjacent stereocenter, thus preserving the enantiopurity of the starting material. This approach provides excellent stereocontrol because the key stereocenter is sourced from the chiral pool. nih.gov

Table 2: Diastereoselective Synthesis from a Chiral Precursor

Starting Material Key Transformation Stereocontrol Method
(S)-Pyroglutaminol N-methylation, Chlorination of hydroxyl group Substrate-controlled diastereoselectivity. mdpi.org

When a racemic mixture of a compound is synthesized, resolution techniques can be employed to separate the two enantiomers. This can be achieved through several methods.

One common approach is chemical derivatization, where the racemic mixture is reacted with an enantiomerically pure resolving agent to form a mixture of diastereomers. researchgate.net These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or chromatography. Afterward, the resolving agent is cleaved to yield the separated enantiomers.

Enzymatic resolution is another powerful technique. Lipases, for example, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. google.com For instance, a racemic mixture of a pyrrolidine derivative could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. google.com

Sustainable and Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itnih.gov In pharmaceutical synthesis, this involves focusing on metrics like atom economy and the Environmental Factor (E-Factor) to create more sustainable and efficient processes. researchgate.net

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.comrsc.org A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste. Reactions like additions and rearrangements typically have 100% atom economy, while substitutions and eliminations generate stoichiometric byproducts, leading to lower atom economy. nih.gov

The E-Factor provides a more holistic view of the waste generated by a process, defined as the total mass of waste produced divided by the mass of the desired product. It accounts for byproducts, unreacted starting materials, solvents, and other process aids. The pharmaceutical industry, known for its complex multi-step syntheses, often has very high E-Factors.

Consider a hypothetical two-step synthesis of this compound starting from N-methylsuccinimide.

Reduction: N-methylsuccinimide is reduced to 5-hydroxy-1-methylpyrrolidin-2-one.

Chlorination: The hydroxyl group is substituted with chlorine using thionyl chloride (SOCl₂).

The chlorination step (Step 2) has a poor atom economy because it generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as stoichiometric byproducts.

Table 3: Atom Economy Calculation for a Hypothetical Chlorination Step

Reactant Formula Molecular Weight ( g/mol ) Product Formula Molecular Weight ( g/mol )
5-Hydroxy-1-methylpyrrolidin-2-one C₅H₉NO₂ 115.13 This compound C₆H₁₀ClNO 147.60
Thionyl Chloride SOCl₂ 118.97 Sulfur Dioxide SO₂ 64.07
Hydrogen Chloride HCl 36.46
Total Reactant MW 234.10 Total Byproduct MW 100.53

| Atom Economy % | | | (147.60 / 234.10) * 100 | | 63.05% |

This analysis highlights the importance of choosing synthetic routes that maximize atom economy, such as catalytic processes over those requiring stoichiometric reagents, to minimize waste and enhance sustainability. nih.govnih.gov

Solvent Selection and Alternative Reaction Media

The choice of solvent is crucial in the synthesis of this compound as it affects reactant solubility, reaction rates, and pathway selectivity. The parent structure, N-methyl-2-pyrrolidone (NMP), is a dipolar aprotic solvent itself, known for its ability to dissolve a wide range of materials. wikipedia.org However, due to reprotoxic properties, there is a significant drive to find safer, more sustainable alternatives for reactions that might otherwise use NMP or similar solvents. europa.euehu.es

Traditional solvents for chlorination reactions, such as those using thionyl chloride or oxalyl chloride, often include chlorinated hydrocarbons like dichloromethane (B109758) or aprotic solvents like toluene. However, green chemistry principles encourage the use of more benign alternatives. acsgcipr.org

Alternative and Green Solvents: Research into NMP replacement has identified several potential bio-based alternatives that could be applicable in related syntheses. europa.eu Solvents like Dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) (GVL) have shown promise as greener substitutes for dipolar aprotic solvents in various applications, including polyurethane dispersions. ehu.esrsc.org Their performance is attributed to their unique physicochemical properties, which can facilitate reactions while reducing environmental impact. researchgate.net

Ionic Liquids (ILs): Ionic liquids represent a distinct class of alternative reaction media. Composed entirely of ions, these molten salts are characterized by low volatility, high thermal stability, and tunable solvent properties. mdpi.comdntb.gov.ua Their use as solvents can enhance reaction rates and selectivity. For instance, imidazolium-based ILs have been successfully used in the synthesis of various pharmaceuticals. mdpi.com The application of ILs could provide a non-volatile and potentially recyclable medium for the synthesis of this compound, minimizing exposure to volatile organic compounds (VOCs).

Below is a comparative table of solvent properties.

SolventTypeBoiling Point (°C)Key CharacteristicsReference
N-Methyl-2-pyrrolidone (NMP)Conventional Dipolar Aprotic202High solvency, high boiling point, reprotoxic. wikipedia.org
TolueneConventional Aromatic111Commonly used, effective for many organic reactions. acsgcipr.org
gamma-Valerolactone (GVL)Green Alternative207Bio-based, biodegradable, similar performance to NMP in some applications. rsc.orgresearchgate.net
Cyrene (Dihydrolevoglucosenone)Green Alternative227Bio-based, high polarity, potential NMP replacement. researchgate.net
[BMIM][BF4] (An Ionic Liquid)Ionic Liquid>300Negligible vapor pressure, high thermal stability, tunable. mdpi.com

Catalytic Methodologies for Enhanced Efficiency

Catalysis offers a powerful tool for improving the efficiency and selectivity of the chlorination process. Phase-transfer catalysis is a particularly relevant and effective methodology for nucleophilic substitution reactions in biphasic systems. ptfarm.plunimi.it

Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous inorganic salt and an organic substrate). ptfarm.pl In the synthesis of this compound from its corresponding alcohol, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport the chloride anion (from a source like NaCl or HCl) from the aqueous phase to the organic phase containing the alcohol substrate. phasetransfer.com

This methodology offers several advantages:

Milder Reaction Conditions: Avoids the need for harsh, anhydrous conditions and strong bases. acsgcipr.org

Increased Reaction Rates: The catalyst brings the nucleophile into close contact with the substrate in the organic phase, accelerating the reaction.

Use of Inexpensive Reagents: Allows for the use of cheap and stable inorganic salts as the nucleophile source. ptfarm.plphasetransfer.com

Process Simplification: Can reduce the need for complex workup procedures and solvent management. phasetransfer.com

The efficiency of a phase-transfer catalyst is influenced by its structure. The lipophilicity of the cation, determined by the length of the alkyl chains, affects its solubility in the organic phase and its catalytic activity. acsgcipr.org Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are commonly employed.

The table below presents hypothetical data illustrating the impact of a phase-transfer catalyst on a representative nucleophilic substitution reaction.

EntryCatalystSolventReaction Time (h)Yield (%)Reference Principle
1NoneToluene/Water24<10 ptfarm.pl
2Tetrabutylammonium Bromide (TBAB)Toluene/Water692 acsgcipr.org
3Benzyltriethylammonium Chloride (TEBA)Toluene/Water888 ptfarm.pl
4Tetrabutylammonium Bromide (TBAB)Dichloromethane/Water595 phasetransfer.com

Other catalytic systems, potentially involving heterogeneous catalysts, could also be explored to facilitate catalyst recovery and reuse, further enhancing the sustainability of the synthesis. The development of such methods remains a key objective in modern process chemistry.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 5 Chloromethyl 1 Methylpyrrolidin 2 One

Intramolecular Rearrangements and Ring Expansion Reactions

One of the most significant and synthetically useful transformations of 2-(chloromethyl)pyrrolidine (B1610598) derivatives is their propensity to undergo intramolecular rearrangements, leading to ring expansion. In this process, the five-membered pyrrolidine (B122466) ring is converted into a six-membered piperidine (B6355638) ring.

This rearrangement is believed to proceed via an intramolecular S\textsubscript{N}2 reaction. The nitrogen atom of the pyrrolidine ring acts as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group. This attack results in the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate (a 1-azoniabicyclo[3.1.0]hexane system). This highly strained intermediate is then susceptible to nucleophilic attack at one of the ring carbons adjacent to the bridgehead nitrogen. Attack by the chloride ion (or another nucleophile present in the medium) at the less-hindered carbon of the original pyrrolidine ring leads to the opening of the three-membered aziridinium ring and the formation of a thermodynamically more stable six-membered piperidine ring. nih.gov

Theoretical studies on the analogous N-isopropyl-2-chloromethylpyrrolidine have shown that this ring enlargement can proceed as a single-step synchronous reaction or, in polar solvents like DMSO, may involve the formation of the bicyclic intermediate. researchgate.net The result of this rearrangement on 5-(chloromethyl)-1-methylpyrrolidin-2-one would be the formation of a 3-chloro-1-methylpiperidine (B1626068) derivative, though the presence of the carbonyl group at the 2-position of the pyrrolidinone complicates this direct analogy. Nonetheless, the fundamental pathway of intramolecular cyclization followed by ring opening is a key reactivity pattern for such structures. nih.govresearchgate.net

Table 2: Key Reaction Pathways

Reaction Class Pathway Key Features Typical Product
Nucleophilic Substitution S\textsubscript{N}2 Concerted, bimolecular Substituted pyrrolidinone
Elimination E2 Requires strong, bulky base 5-Methylene-1-methylpyrrolidin-2-one
Radical Reaction Radical Chain Initiation by UV/heat Various radical-derived products
Rearrangement Ring Expansion Intramolecular S\textsubscript{N}2, aziridinium ion intermediate 3-Chloropiperidine (B1606579) derivative

Formation of Aziridinium Intermediates

A key feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form a bicyclic aziridinium ion. This process is an example of neighboring-group participation, where the nucleophilic tertiary nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. nih.gov This type of reaction is well-documented for nitrogen mustards and other β-haloamines, which readily form strained, three-membered aziridinium rings. nih.govmdpi.com

The resulting intermediate is a fused bicyclic system, specifically a 1-azoniabicyclo[3.1.0]hexane derivative. The formation of this aziridinium salt introduces significant ring strain, rendering it a highly reactive electrophile susceptible to attack by nucleophiles. mdpi.com The activation of non-activated aziridines by electrophiles to form aziridinium ions is a common strategy in organic synthesis to facilitate ring-opening reactions. mdpi.comrsc.org In the case of this compound, the activation is intramolecular. Computational studies on similar nitrogen mustards suggest that this cyclization is a concerted reaction, involving simultaneous C-Cl bond ionization and internal attack by the nitrogen. nih.gov

Mechanisms of Ring Enlargement (e.g., Pyrrolidine to Piperidine Systems)

The formation of the strained aziridinium intermediate from this compound can be followed by a rearrangement to yield a thermodynamically more stable, six-membered piperidine ring. This ring enlargement is a synthetically valuable transformation.

Theoretical investigations using Density Functional Theory (DFT) on the closely related compound, N-isopropyl-2-chloromethyl pyrrolidine, provide significant insight into this mechanism. researchgate.net The calculations show that the pathway for ring enlargement is highly dependent on the solvent. In the gas phase, the reaction is synchronous with a single transition state. researchgate.net However, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), which stabilizes ionic intermediates, the energy barrier for the rearrangement is significantly lowered. researchgate.net The study on the N-isopropyl analogue indicates that the ring expansion from the five-membered pyrrolidine to the six-membered piperidine still proceeds through a single-step synchronous process, without the formation of a distinct bicyclic intermediate. researchgate.net This contrasts with the ring enlargement of the smaller N-isopropyl-2-chloromethyl azetidine (B1206935) (a four-membered ring), which was found to rearrange through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate in DMSO. researchgate.net

Other mechanisms for ring expansion from aziridine (B145994) derivatives can involve the formation of aziridinium ylides, which can rearrange to form larger rings like dehydropiperidines. nih.gov However, for the direct rearrangement of 2-(chloromethyl)pyrrolidine systems, the favored pathway appears to be a concerted expansion leading to a 3-chloropiperidine derivative. researchgate.net

Reactivity of the Pyrrolidin-2-one Lactam Core

The pyrrolidin-2-one ring, a five-membered lactam, possesses its own distinct reactivity, primarily centered on the amide functionality and the adjacent carbon atoms.

Functionalization at Peripheral Positions

Beyond the intramolecular reactions involving the chloromethyl group, this compound can undergo reactions at its peripheral positions. The most evident of these is the nucleophilic substitution at the chloromethyl group by external nucleophiles, an SN2 reaction that would compete with the intramolecular cyclization.

Additionally, the α-protons at the C3 position (adjacent to the lactam carbonyl) exhibit some acidity and can be involved in reactions. Theoretical studies on the parent compound, N-methyl-2-pyrrolidone (NMP), have shown that the α-H atom near the carbonyl group plays a crucial role in reactions such as the thermal reaction with carbon disulfide. researchgate.net This suggests that, under appropriate basic conditions, deprotonation at C3 could generate an enolate, allowing for functionalization at this position via alkylation or other electrophilic attack. The synthesis of various pyrrolidine derivatives often involves functionalization at the C3 and C4 positions of the ring. organic-chemistry.orgnih.gov

Ring-Opening Reactions Under Specific Conditions

The amide bond within the lactam core is stable under neutral conditions but can be cleaved under forcing conditions. The ring-opening of the pyrrolidin-2-one scaffold typically occurs via hydrolysis in the presence of strong acids or bases. researchgate.netchemicalbook.com

Under aqueous acidic or alkaline conditions, the lactam undergoes hydrolysis to yield the corresponding open-chain amino acid. researchgate.netchemicalbook.com For this compound, this reaction would produce a derivative of 4-(methylamino)pentanoic acid. The acid-catalyzed mechanism involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the nitrogen as part of a newly formed amine group breaks the C-N bond and opens the ring. youtube.com Similarly, under strong basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the ring-opening. wikipedia.org

Kinetic and Mechanistic Elucidation of Key Transformations

Understanding the rates of the competing and sequential reactions of this compound is crucial for predicting its chemical behavior and controlling reaction outcomes.

Reaction Rate Determinations

For instance, the rate of aziridinium ion formation, the initial intramolecular step, is critical. Ab initio molecular dynamics simulations on the nitrogen mustard mechlorethamine (B1211372) calculated an activation free energy of 20.4 kcal/mol for this cyclization in an explicit solvent. nih.gov The subsequent ring enlargement also has a distinct kinetic profile. DFT calculations on the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to 3-chloro piperidine in DMSO determined the activation energy barrier for this step. researchgate.net These computational studies are invaluable for understanding reaction feasibility and mechanism.

The following table presents calculated activation energies for transformations analogous to those undergone by this compound.

TransformationModel CompoundMethodSolventActivation Energy (kJ/mol)Reference
Aziridinium Ion FormationMechlorethamineAb initio MDWater85.4 (20.4 kcal/mol) nih.gov
Ring EnlargementN-isopropyl-2-chloromethyl pyrrolidineDFTDMSO100.4 researchgate.net

This table presents data from analogous systems to illustrate the kinetic parameters of the reactions discussed.

These values indicate that both the initial cyclization to the aziridinium intermediate and the subsequent ring enlargement to a piperidine system are processes with significant, but surmountable, energy barriers. The relative rates of these reactions, compared to intermolecular reactions, would depend heavily on factors such as concentration, temperature, and the specific nucleophiles present.

Transition State Analysis

The transformation of this compound, particularly through nucleophilic substitution at the chloromethyl group, proceeds via a high-energy, transient structure known as the transition state. While specific computational studies detailing the transition state for this exact molecule are not extensively documented in publicly available literature, its reactivity is governed by well-established principles of reaction mechanisms, primarily the bimolecular nucleophilic substitution (S(_N)2) pathway.

Reactions involving the primary alkyl chloride functionality of this compound are expected to follow a concerted S(_N)2 mechanism. chemistrysteps.com This mechanism involves the simultaneous formation of a new bond with an incoming nucleophile and the breaking of the carbon-chlorine bond. libretexts.org The transition state is the apex of the reaction's energy profile and represents the most unstable point along the reaction coordinate. numberanalytics.com

The key characteristics of the S(_N)2 transition state for this compound can be described by its specific geometry and energetics. The central carbon atom of the chloromethyl group temporarily adopts a five-coordinate, trigonal bipyramidal geometry. masterorganicchemistry.com In this arrangement, the incoming nucleophile and the departing chloride leaving group occupy the two apical positions, positioned 180° apart in what is known as a "backside attack". chemistrysteps.comkhanacademy.org The three other substituents on the carbon—two hydrogen atoms and the pyrrolidinone ring itself—lie in a single plane at the equator of the structure. numberanalytics.com

During the transition state, the bonds to the nucleophile and the leaving group are partial, representing a fleeting moment where both are simultaneously connected to the carbon center. chemistrysteps.commasterorganicchemistry.com This structure is highly unstable and cannot be isolated. libretexts.org The energy of this transition state is a critical determinant of the reaction rate; a lower transition state energy corresponds to a faster reaction. numberanalytics.com Factors influencing this energy include the strength of the specific nucleophile attacking the molecule and the stability of the chloride leaving group. numberanalytics.com

The stereochemical outcome of the reaction is directly dictated by the geometry of the transition state. The backside attack mechanism enforces a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion. libretexts.org If the reaction were to start with a single enantiomer of this compound, the product would be formed with the opposite stereochemical configuration. khanacademy.org

Table 1: Theoretical Characteristics of the S(_N)2 Transition State for this compound

ParameterDescriptionImplication for Reactivity
Reaction Type Bimolecular Nucleophilic Substitution (S(_N)2)The rate depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
Geometry Trigonal BipyramidalThe central carbon is pentacoordinate, with the nucleophile and leaving group at apical positions. numberanalytics.commasterorganicchemistry.com
Bonding Partial C-Nucleophile bond formation and partial C-Cl bond cleavage.Represents the highest energy point on the reaction pathway; the structure is highly unstable. chemistrysteps.comlibretexts.org
Stereochemistry Inversion of configuration (Walden Inversion)The reaction is stereospecific, resulting in a predictable stereochemical outcome. libretexts.orgkhanacademy.org
Influencing Factors Nucleophile strength, leaving group ability, steric hindrance.A strong nucleophile and a good leaving group lower the transition state energy, increasing the reaction rate. numberanalytics.com

Applications of 5 Chloromethyl 1 Methylpyrrolidin 2 One in Advanced Organic Synthesis

Utility in Natural Product Synthesis and Analogues

Many natural products, particularly alkaloids, contain the pyrrolidine (B122466) or related heterocyclic cores. The structural features of 5-(chloromethyl)-1-methylpyrrolidin-2-one make it an attractive starting point for the synthesis of these complex molecules and their analogues.

The pyrrolidine ring is a core component of pyrrolizidine (B1209537) and indolizidine alkaloids, some of which exhibit significant biological activities, including cytotoxicity against tumor cells. nih.govkib.ac.cn Synthetic routes to these alkaloids often involve the construction of the bicyclic core from a substituted pyrrolidine precursor. nih.gov

For example, the synthesis of alexine, a pyrrolizidine alkaloid, and its stereoisomers has been accomplished starting from protected pyrrolidine derivatives. nih.gov In such syntheses, a side chain at the C5 position (analogous to the chloromethyl group) is elaborated and then cyclized to form the second ring of the alkaloid system. The chloromethyl group of this compound is an ideal electrophilic handle for initiating this elaboration, for instance, by reaction with a carbon nucleophile to build the necessary carbon skeleton for the subsequent cyclization step. kib.ac.cn

Beyond natural product synthesis, this compound is a key intermediate for creating novel bioactive scaffolds. The pyrrolidin-2-one framework itself is present in a range of bioactive molecules, including inhibitors of various enzymes and receptor antagonists. mdpi.comnih.gov The ability to easily modify the C5 position allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies.

By reacting the chloromethyl group with a diverse set of nucleophiles, a wide array of 5-substituted-1-methylpyrrolidin-2-ones can be generated. These new analogues can be screened for enhanced or novel biological activities. This approach is central to modern drug discovery, where a lead compound is systematically modified to optimize its therapeutic properties. The development of bioactive glass scaffolds, while in a different field, illustrates the general principle of using a basic structural framework to build larger, functional structures. nih.gov

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The pyrrolidinone nucleus is a component of many important pharmaceutical and agrochemical agents. nih.gov The parent compound, N-methyl-2-pyrrolidone (NMP), is widely used as a solvent and penetration enhancer in pharmaceutical formulations. wikipedia.orgitwreagents.comualberta.casemanticscholar.org The functionalized derivative, this compound, serves not as a solvent but as a crucial intermediate in the synthesis of active ingredients.

Many FDA-approved drugs contain a pyrrolidine ring, often synthesized from chiral precursors like proline. nih.govnih.gov For example, drugs like Acalabrutinib and Alpelisib incorporate a chiral pyrrolidine derivative in their structure. nih.gov The synthesis of these complex molecules relies on the availability of functionalized building blocks. This compound, particularly its chiral form, represents such a building block. The chloromethyl group allows for its covalent incorporation into a larger molecular structure through reactions like alkylation of amines, phenols, or other nucleophilic moieties present in another synthetic intermediate. This modular approach, combining different building blocks, is a cornerstone of modern pharmaceutical and agrochemical synthesis.

Precursor for Nicotinic Receptor Analogues

The pyrrolidine ring is a cornerstone of molecules targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), most famously exemplified by nicotine (B1678760) itself. nih.govnih.gov The development of analogues with modified pyrrolidine rings is a key strategy for discovering novel ligands with improved selectivity and therapeutic profiles for treating neurological and psychiatric disorders. unimi.itnih.gov Modifications to the pyrrolidine ring, such as the introduction of methyl groups, can significantly alter a ligand's affinity and efficacy at different nAChR subtypes, like α4β2 and α7. nih.gov

While direct literature examples detailing the use of this compound as a direct precursor for mainstream nicotinic analogues are not prevalent, its structure presents clear potential for this application. The core structure of many potent nAChR ligands consists of a pyrrolidine or a related five-membered nitrogen heterocycle linked to a pyridine (B92270) or other aromatic system. The reactive chloromethyl group on the pyrrolidinone ring serves as an electrophilic handle, enabling its attachment to nucleophilic sites on aromatic or heteroaromatic rings through alkylation reactions.

The general synthetic strategy would involve the reaction of this compound with a suitably functionalized pyridine derivative. The carbonyl group of the pyrrolidinone could then be subjected to reduction to yield the corresponding pyrrolidine structure, a key feature of many active nicotinic ligands. This two-step process would allow for the construction of novel nicotine analogues containing the N-methylpyrrolidinyl moiety essential for receptor interaction.

Development of Advanced Therapeutic Building Blocks

The pyrrolidinone motif is a fundamental building block in drug discovery, valued for its ability to confer desirable physicochemical properties such as improved aqueous solubility and to act as a hydrogen bond acceptor. frontiersin.orgpharmablock.com This scaffold is present in a wide array of approved drugs and is a frequent starting point for the development of new therapeutic agents targeting enzymes, receptors, and ion channels. nih.govpharmablock.com Pyrrolidinone derivatives have shown a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. frontiersin.orgrsc.org

This compound is an exemplary advanced building block due to its bifunctional nature. The compound combines the stable, biocompatible pyrrolidinone core with a reactive chloromethyl group. This allows medicinal chemists to readily incorporate the 1-methyl-5-oxopyrrolidinyl moiety into more complex drug candidates through straightforward alkylation of various nucleophiles (e.g., amines, phenols, thiols). This approach is instrumental in the modular synthesis of new chemical entities for high-throughput screening and lead optimization.

Table 1: Potential Therapeutic Applications of the Pyrrolidinone Scaffold

Therapeutic Area Target Class Rationale for Pyrrolidinone Inclusion
Neurology Receptors, Enzymes Core structure of ligands for nAChRs, potential for CNS-active compounds. nih.govacs.org
Oncology Kinases, Enzymes Scaffold for inhibitors of cancer-related signaling pathways. nih.gov
Infectious Diseases Bacterial Enzymes Basis for novel antibacterial agents. frontiersin.org

Specific Reagent Applications in Organic Chemistry

Beyond its role as a structural component of larger molecules, this compound has potential applications as a specialized reagent in organic synthesis protocols.

Use in Chiral Analytical Derivatization for Enantiomeric Composition Determination

The determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. One common method for determining enantiomeric excess (e.e.) is through chiral derivatization. In this technique, a chiral analyte is reacted with a highly pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques (e.g., HPLC, GC) or distinguished by NMR spectroscopy.

The enantiomerically pure form of this compound, for instance, (S)-5-(chloromethyl)-1-methylpyrrolidin-2-one, is a suitable candidate for a chiral derivatizing agent. Its chloromethyl group can react with chiral molecules containing nucleophilic functional groups, such as amines or alcohols, to form stable diastereomeric adducts.

Reaction Scheme: Chiral Derivatization R-Analyte-NH₂ + (S)-CDA-CH₂Cl → (R,S)-Diastereomer S-Analyte-NH₂ + (S)-CDA-CH₂Cl → (S,S)-Diastereomer

The resulting diastereomers can then be analyzed, with the ratio of the products directly corresponding to the enantiomeric ratio of the original analyte. The pyrrolidinone core of the CDA provides a rigid structure that can enhance the difference in chemical shifts observed in NMR spectroscopy between the two diastereomers, facilitating accurate quantification.

Integration into Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient assembly of complex molecules like peptides and peptidomimetics. uci.eduresearchgate.net Solvents such as N-methylpyrrolidone (NMP) are frequently used in these syntheses due to their excellent solvating properties for the growing peptide chain and resin. peptide.commdpi.com

The structure of this compound makes it amenable to integration into SPS workflows. The reactive chloromethyl group provides a point of attachment to a solid support. For example, it can be reacted with a nucleophilic site on a resin (e.g., an aminomethyl or hydroxymethyl resin) to anchor the pyrrolidinone moiety to the solid phase.

Once anchored, the pyrrolidinone ring itself can serve as a scaffold. Functional groups could potentially be introduced onto the ring, or it could act as the starting point for the synthesis of peptidomimetics, where the backbone structure is altered from that of a natural peptide. researchgate.netnih.gov This approach allows for the creation of libraries of compounds based on the pyrrolidinone scaffold for screening and drug discovery purposes.

Table 2: Potential Roles in Solid-Phase Synthesis

Application Description
Resin Anchor The chloromethyl group is used to covalently link the molecule to a solid support, initiating the synthesis.
Scaffold The immobilized pyrrolidinone ring serves as the core structure upon which a larger molecule is built.

| Peptidomimetic Building Block | Used as a non-natural amino acid surrogate to create peptides with modified backbones for enhanced stability or activity. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Chloromethyl 1 Methylpyrrolidin 2 One

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 5-(Chloromethyl)-1-methylpyrrolidin-2-one. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and the connectivity of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H NMR: Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the methyl group protons attached to the nitrogen, the protons of the chloromethyl group, and the protons on the pyrrolidinone ring. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of their specific electronic environments.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present, including the carbonyl carbon, the carbons of the pyrrolidinone ring, the methyl carbon, and the chloromethyl carbon.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the pyrrolidinone ring, while HSQC spectra would correlate each proton with its directly attached carbon atom, providing unambiguous structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.8~29
CH₂ (ring, adjacent to N)~3.3~48
CH₂ (ring)~2.0-2.4~30
CH (ring, adjacent to C=O)~2.5~55
CH₂Cl~3.6~45
C=O-~175

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the lactam. The presence of C-H bonds in the methyl and methylene (B1212753) groups would be indicated by stretching vibrations in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the lactam would likely appear in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group would be expected to produce a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Amide/Lactam)1680 - 1700 (strong)
C-H (Aliphatic)2850 - 3000
C-N1100 - 1300
C-Cl600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₆H₁₀ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to the formation of characteristic fragment ions. Analysis of these fragments can further confirm the proposed structure.

Chromatographic Techniques for Purity and Enantiomeric Assessment

Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. By utilizing a stationary phase and a mobile phase, components of a mixture are separated based on their differential partitioning between the two phases. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach for purity analysis. The compound would be detected by a UV detector, and its purity would be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the 5-position of the pyrrolidinone ring, it can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC is instrumental in determining its purity and quantifying it in various mixtures. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.

In a typical GC analysis, the instrument parameters are meticulously optimized to achieve efficient separation from impurities or other components. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. While specific experimental retention times for this compound are not widely published, typical parameters for the analysis of the parent compound, N-methyl-2-pyrrolidone, can provide a reference point for method development. The introduction of the chloromethyl group would be expected to alter the retention time compared to the parent compound.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 300 °C (MS Transfer Line) or 280 °C (FID)

Note: This table presents typical starting parameters for a GC method; actual values would require experimental optimization for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform this analysis, a single, high-quality crystal of this compound is required.

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is directly related to the arrangement of electrons, and thus atoms, in the crystal lattice. Mathematical analysis of the diffraction data allows for the construction of a detailed three-dimensional model of the molecule. For chiral molecules like this compound, which contains a stereocenter at the 5-position of the pyrrolidinone ring, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) without ambiguity.

While a crystal structure for this compound is not publicly available, analysis of a related compound, N-Methyl-2-pyrrolidone hydrochloride, shows the five-membered ring adopting a slight envelope conformation. A similar analysis for the target compound would yield precise atomic coordinates and conformational details.

Table 2: Expected Data from a Hypothetical X-ray Crystallography Study

ParameterDescription
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Key Bond Lengths C-Cl, C=O, N-C (Å)
Key Bond Angles O=C-N, C-N-C (°)
Torsion Angles Describing the ring pucker and conformation
Absolute Configuration R or S at the C5 position

Advanced Chiroptical Techniques for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical techniques are essential for studying chiral molecules, providing information about their stereochemistry in solution. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length, and it serves as a key physical constant for a chiral molecule. For this compound, measuring the specific rotation would allow for the differentiation of its enantiomers and the determination of enantiomeric excess in a mixture.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a detailed "fingerprint" of the molecule's stereochemistry. ECD is particularly powerful for assigning the absolute configuration of chiral centers by comparing experimentally measured spectra with those predicted from quantum chemical calculations.

Table 3: Hypothetical Chiroptical Data for an Enantiomer of this compound

TechniqueParameterValue
Optical Rotation Specific Rotation [α]²⁰_De.g., +15.2° (c 1.0, CHCl₃)
Electronic Circular Dichroism Wavelength (λ_max_)e.g., 225 nm
Molar Ellipticity (Δε)e.g., +3.5 L mol⁻¹ cm⁻¹

Note: The values in this table are illustrative for one enantiomer. The opposing enantiomer would exhibit a specific rotation of -15.2° and a negative Cotton effect in the ECD spectrum at the same wavelength.

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Theoretical and Computational Chemistry Studies of 5 Chloromethyl 1 Methylpyrrolidin 2 One

Reaction Mechanism Modeling and Transition State Characterization

Energy Profiles for Reaction Pathways

For instance, in reactions involving the pyrrolidinone core, DFT calculations can help to determine whether a reaction proceeds through a stepwise or concerted mechanism. The energy profile for a hypothetical reaction of 5-(Chloromethyl)-1-methylpyrrolidin-2-one, for example, in a nucleophilic substitution at the chloromethyl group, would be calculated to determine the activation energy (ΔG‡). A lower activation energy suggests a more favorable reaction pathway.

In related systems, such as the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, computational studies have been instrumental. nih.govmdpi.com These studies reveal the energy profiles for the ring-opening of the cyclopropane, followed by lactamization to form the pyrrolidinone ring. nih.govmdpi.com Such a multi-step process would exhibit a complex energy profile with multiple transition states and intermediates, each with a calculated energy level. The rate-determining step would be the one with the highest activation barrier.

Table 1: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (this compound + Nucleophile)0
1Transition State 1+15.2
2Intermediate-5.4
3Transition State 2+8.7
4Products-12.1

Note: This data is illustrative and based on typical values for such reactions.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products can be formed. Regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) are often governed by subtle electronic and steric factors that can be modeled computationally.

For a molecule like this compound, which has a chiral center at the 5-position, predicting the stereochemical outcome of reactions is crucial. In the synthesis of 2-substituted pyrrolidines, for example, molecular docking studies have been used to rationalize the stereoselectivity observed in biocatalytic reactions. acs.org By docking the intermediate of the reaction into the enzyme's active site, researchers can predict which enantiomer will be preferentially formed. acs.org

DFT calculations can also be used to predict regioselectivity. In a study on the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, DFT calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in determining the major product. nih.gov This means that the product that is formed fastest (lowest activation energy) is the one that predominates, even if it is not the most stable product.

Table 2: Predicted Selectivity in a Hypothetical Reaction

ProductFormation PathwayActivation Energy (kcal/mol)Predicted Ratio (Kinetic Control)
Regioisomer APath A18.595%
Regioisomer BPath B20.15%
Stereoisomer (R)Path R17.290%
Stereoisomer (S)Path S18.810%

Note: This data is illustrative and based on computational predictions for related systems.

Intermolecular Interaction Studies (e.g., Solvent Effects, Non-Covalent Interactions)

The environment in which a reaction takes place can have a profound impact on its outcome. Computational models can account for these environmental factors, such as the solvent used. Implicit solvent models, for example, can be used to calculate the energy of a molecule in a solvent, which can differ significantly from its energy in the gas phase. A study on the mechanism of pyrrolidine-2,3-dione (B1313883) formation found that the reaction pathway and energy barriers were influenced by the solvent. nih.gov

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, also play a critical role in chemical processes. These interactions can be studied using various computational techniques, including Natural Bond Orbital (NBO) analysis. For the pyrrolidinone structure, the carbonyl group is a key site for hydrogen bonding, which can influence its reactivity and interactions with other molecules, such as biological macromolecules.

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-1-methylpyrrolidin-2-one, and how can their efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation of 1-methylpyrrolidin-2-one derivatives. Key steps include:

  • Chloromethylation : Reacting 1-methylpyrrolidin-2-one with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions.
  • Purification : Use column chromatography or recrystallization to isolate the product (CAS: Not explicitly listed in evidence, but structural analogs suggest similar workflows) .
  • Optimization : Reaction efficiency can be improved by optimizing solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios of reagents. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the chloromethyl (-CH2_2Cl) and methyl-pyrrolidinone moieties. For example, the chloromethyl group typically appears as a triplet near δ 3.5–4.0 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 163.05 for [M+H]+^+) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-Cl (~600 cm1^{-1}) bonds .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Avoid exposure to moisture, as hydrolysis of the chloromethyl group may occur .
  • Light Sensitivity : Amber glass vials are recommended to mitigate photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. What reaction mechanisms involve this compound in heterocyclic synthesis?

Methodological Answer: The chloromethyl group acts as a versatile electrophile in SN2 reactions. Examples include:

  • Nucleophilic Displacement : React with amines (e.g., pyridines, imidazoles) to form quaternary ammonium salts, useful in bioactive molecule synthesis .
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups. Monitor regioselectivity using DFT calculations .
    Contradictions : Competing elimination pathways may occur under basic conditions, necessitating pH control (<7.0) .

Q. How do computational studies (e.g., DFT) predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electrophilicity indices. The chloromethyl group exhibits high local electrophilicity (~1.5 eV), favoring nucleophilic attack .
  • Solvent Effects : Polarizable continuum models (PCM) predict enhanced reactivity in aprotic solvents (e.g., DMF) due to stabilization of transition states .
  • Contradictions : Experimental yields may deviate from theoretical predictions due to steric hindrance from the pyrrolidinone ring .

Q. What contradictions exist in reported pharmacological activities of derivatives of this compound?

Methodological Answer:

  • Anticancer Activity : Derivatives like 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine show IC50_{50} values ranging from 2–50 μM across cell lines, suggesting structure-activity relationship (SAR) variability .
  • Toxicity Gaps : Limited ecotoxicological data (e.g., LC50_{50} for aquatic organisms) and undefined chronic exposure risks .
    Resolution : Standardize assay conditions (e.g., MTT protocols, 48–72 hr incubation) and prioritize in vivo models to validate in vitro findings .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
5-(Chloromethyl)-1-methylpyrrolidin-2-one

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